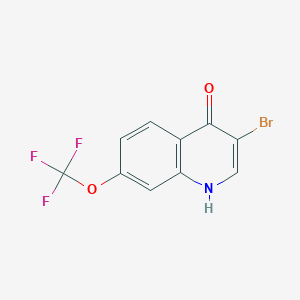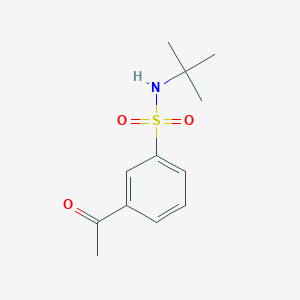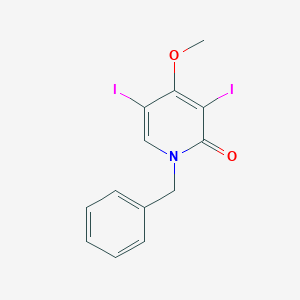
3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid is a heterocyclic compound that features a morpholine ring attached to a phenyl group, which is further connected to a pyrazole ring with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(morpholin-4-yl)benzaldehyde, which is then subjected to a series of reactions including condensation with hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
3-(4-Morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings .
科学的研究の応用
3-(4-Morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which 3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring and pyrazole moiety can form hydrogen bonds, π-π interactions, and hydrophobic interactions with target proteins, influencing their activity and function . These interactions can modulate biological pathways, leading to therapeutic effects or other biological outcomes.
類似化合物との比較
Similar Compounds
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: This compound shares the morpholine-phenyl structure but differs in the presence of a dichlorophenyl group and a prop-2-en-1-one moiety.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These compounds contain a morpholine ring and are used for their anti-inflammatory properties.
Uniqueness
3-(4-Morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid is unique due to its combination of a morpholine ring, a phenyl group, and a pyrazole ring with a carboxylic acid group. This structure provides a versatile scaffold for chemical modifications and interactions with biological targets, making it valuable for various applications in research and industry .
特性
分子式 |
C14H15N3O3 |
|---|---|
分子量 |
273.29 g/mol |
IUPAC名 |
3-(4-morpholin-4-ylphenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C14H15N3O3/c18-14(19)13-9-12(15-16-13)10-1-3-11(4-2-10)17-5-7-20-8-6-17/h1-4,9H,5-8H2,(H,15,16)(H,18,19) |
InChIキー |
ULQLNEKUPDASEI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)C3=NNC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12632221.png)
![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)propane-1,3-diamine](/img/structure/B12632228.png)
![N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine](/img/structure/B12632237.png)
![3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane](/img/structure/B12632239.png)

![N-{(2S)-1-[(4-chlorobenzyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12632265.png)

![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-methoxyethyl)-](/img/structure/B12632275.png)

![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane](/img/structure/B12632287.png)
![1-[5-(2,2-Diethoxyethoxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B12632293.png)



